Superior ACC2 Selectivity of a 2-Hydroxymethyl Phenoxy Thiazolyl Analog vs. Unsubstituted Parent
A 2-hydroxymethyl-substituted phenoxy thiazolyl derivative (compound 7x), which is a close analog of (2-Phenoxy-5-thiazolyl)-methanol, demonstrates significant ACC2 selectivity compared to its unsubstituted parent compound (7a) . While the unsubstituted parent is a potent, nonselective inhibitor of both ACC1 and ACC2, the introduction of the hydroxymethyl group completely abolishes activity against ACC1 while retaining measurable, albeit reduced, potency against ACC2 .
| Evidence Dimension | ACC Isozyme Inhibition Potency (IC50) and Selectivity |
|---|---|
| Target Compound Data | ACC2 IC50 = 1.00 µM; ACC1 IC50 > 30 µM; ACC2 Selectivity Ratio (ACC1/ACC2) > 30 |
| Comparator Or Baseline | Unsubstituted parent compound (7a): ACC2 IC50 ~ 0.011 µM (11 nM); ACC1 IC50 ~ 0.035 µM (35 nM); ACC2 Selectivity Ratio (ACC1/ACC2) ~ 3.2 (non-selective) |
| Quantified Difference | The hydroxymethyl analog (7x) exhibits a >30-fold selectivity for ACC2 over ACC1, in contrast to the unsubstituted parent (7a) which is nonselective (selectivity ratio ~3.2) . |
| Conditions | Inhibition of recombinant human ACC1 and ACC2 enzymes in vitro, measured by [14C]CO2 incorporation into malonyl-CoA . |
Why This Matters
This data demonstrates that even small functional groups on the phenoxy-thiazolyl core can act as an isozyme selectivity 'switch', a critical feature for developing tool compounds or therapeutics with reduced off-target effects.
